2-Benzyl-4,6-dichloro-1,3,5-triazine
Overview
Description
2-Benzyl-4,6-dichloro-1,3,5-triazine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with benzyl and dichloro groups. This compound is known for its stability and versatility, making it valuable in various chemical and industrial applications .
Biochemical Analysis
Biochemical Properties
Triazine derivatives, which include 2-Benzyl-4,6-dichloro-1,3,5-triazine, have been found to exhibit various biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral activities
Cellular Effects
Some triazine derivatives have been found to have antimicrobial activity
Molecular Mechanism
Triazine derivatives can undergo various chemical reactions, such as nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known that the compound is a white to yellow solid and is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4,6-dichloro-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with benzylmagnesium chloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions . Another method involves the reaction of cyanuric chloride with benzylamine in the presence of a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-Benzyl-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4,6-dichloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the triazine ring are susceptible to attack by nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in the synthesis of complex molecules and in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a benzyl group.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms and is a common precursor in triazine chemistry.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Substituted with methoxy groups, used in ester synthesis.
Uniqueness
2-Benzyl-4,6-dichloro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its stability and makes it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-benzyl-4,6-dichloro-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHINYIRBZWBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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